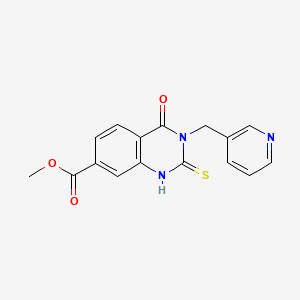
4-(mesitylcarbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Mesitylcarbonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is synthesized through a multi-step process involving the reaction of mesityl chloride and benzamide.
作用機序
The mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(mesitylcarbonyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, 4-(mesitylcarbonyl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
4-(mesitylcarbonyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-(mesitylcarbonyl)benzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In addition, 4-(mesitylcarbonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
4-(mesitylcarbonyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. In addition, 4-(mesitylcarbonyl)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also limitations to the use of 4-(mesitylcarbonyl)benzamide in lab experiments. For example, the mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, which makes it difficult to design experiments to test its effects. In addition, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, which raises concerns about its safety and efficacy.
将来の方向性
There are several future directions for research on 4-(mesitylcarbonyl)benzamide. One area of research is the development of 4-(mesitylcarbonyl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of 4-(mesitylcarbonyl)benzamide, which could lead to the development of new drugs that target specific enzymes and signaling pathways. In addition, further research is needed to determine the safety and efficacy of 4-(mesitylcarbonyl)benzamide in vivo, which could pave the way for clinical trials in humans.
合成法
The synthesis of 4-(mesitylcarbonyl)benzamide involves the reaction of mesityl chloride and benzamide in the presence of a base catalyst. This reaction leads to the formation of 4-(mesitylcarbonyl)benzamide, which is then purified through recrystallization. The synthesis of 4-(mesitylcarbonyl)benzamide is a multi-step process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity.
科学的研究の応用
4-(mesitylcarbonyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most notable applications of 4-(mesitylcarbonyl)benzamide is in the development of new drugs. 4-(mesitylcarbonyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, 4-(mesitylcarbonyl)benzamide has been used as a building block for the synthesis of other compounds, such as benzamides and amides, which have potential applications in drug discovery.
特性
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-10-8-11(2)15(12(3)9-10)16(19)13-4-6-14(7-5-13)17(18)20/h4-9H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKPCYOMUUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trimethylbenzoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)

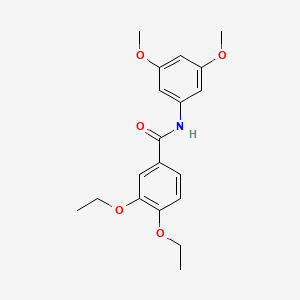
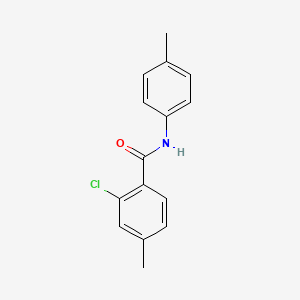

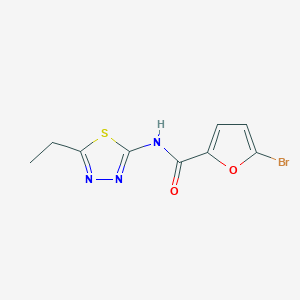
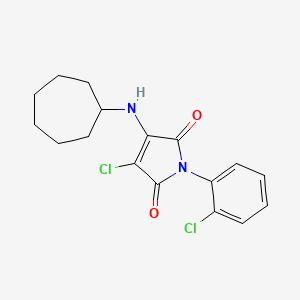
![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)
